2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate
Description
Key Milestones in Fluorinated Carbamate Development
The incorporation of fluorine into carbamates accelerated in the mid-20th century, particularly with advancements in fluorination techniques such as the Curtius reaction and electrochemical fluorination. For example, 3,3,3-trifluoroethyl isocyanate, a precursor to many trifluoroethyl carbamates, was synthesized via reactions involving perfluoroisobutene (PFIB) and sodium azide. These methods enabled the production of stable, lipophilic carbamates with applications ranging from agrochemicals to polymer science.
In agrochemistry, fluorinated carbamates gained traction due to their resistance to hydrolysis and enhanced bioactivity. Over 40% of modern agrochemicals contain fluorine, with carbamates like flupyradifurone demonstrating insecticidal properties through nicotinic acetylcholine receptor modulation. The trifluoroethyl group’s electron-withdrawing nature also improves binding affinity in enzyme inhibitors, as seen in adenosine A~2A~ receptor antagonists.
Structural Significance of Pyridinyl Substituents in Heterocyclic Chemistry
The 4,6-dimethylpyridin-2-yl group in 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate plays a critical role in defining its electronic and steric properties. Pyridine derivatives are ubiquitous in heterocyclic chemistry due to their ability to participate in hydrogen bonding, coordination chemistry, and π-π interactions.
Electronic Effects of Pyridinyl Substituents
Substituent positioning on the pyridine ring profoundly influences reactivity. Hammett σ-values quantify these effects:
| Pyridinyl Substituent | σ-value | Electronic Effect |
|---|---|---|
| 2-pyridyl | 0.71 | Moderate electron-withdrawing |
| 3-pyridyl | 0.55 | Mild electron-withdrawing |
| 4-pyridyl | 0.94 | Strong electron-withdrawing |
Data derived from kinetic studies of pyridine derivatives.
The 4,6-dimethylpyridin-2-yl group in the compound combines steric bulk (from methyl groups) with electronic modulation. The 2-pyridyl orientation facilitates intramolecular hydrogen bonding, as observed in studies of pyrid-2-yl ureas, where the (E,Z)-conformation stabilizes interactions with biological targets. This structural feature enhances binding affinity in receptor-ligand systems, such as adenosine A~2A~ antagonists, where pyridinyl substituents improve ligand efficiency by up to 0.54.
Applications in Heterocyclic Systems
Pyridinyl carbamates are pivotal in:
- Pharmaceuticals : The 4,6-dimethylpyridin-2-yl group enhances blood-brain barrier penetration, as seen in EP2 receptor antagonists for neuroinflammatory diseases.
- Catalysis : Pyridinyl ligands coordinate transition metals, enabling catalytic cycles in cross-coupling reactions.
- Materials Science : Pyridine-containing carbamates improve thermal stability in polymers, as demonstrated in fluorinated electrolytes for lithium-ion batteries.
For instance, N-(4,6-dimethylpyridin-2-yl)carbamates exhibit superior stability under oxidative conditions compared to non-fluorinated analogs, making them suitable for high-voltage battery applications. The dimethyl groups further mitigate undesired side reactions by sterically shielding the carbamate nitrogen.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6-3-7(2)14-8(4-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGEVBKZBCTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4,6-Dimethylpyridin-2-amine with 2,2,2-Trifluoroethyl Chloroformate
This method involves the direct reaction of the amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane (DCM). The reaction is typically performed at low temperature (0°C) to control the reactivity and minimize side reactions.
- Dissolve 4,6-dimethylpyridin-2-amine and triethylamine in anhydrous DCM.
- Cool the mixture to 0°C.
- Add 2,2,2-trifluoroethyl chloroformate dropwise under stirring.
- Allow the reaction mixture to warm to room temperature and stir for 3–6 hours.
- Remove solvent and by-products (e.g., triethylammonium chloride) under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
This method yields the carbamate with high purity and good yield due to the high reactivity of the chloroformate reagent, which efficiently forms the carbamate bond with the amine nitrogen.
One-Pot Synthesis via Bis(2,2,2-trifluoroethyl) Carbonate
An alternative approach uses bis(2,2,2-trifluoroethyl) carbonate as the carbamoyl source. This reagent reacts with the amine in the presence of a base to form the carbamate intermediate. This intermediate can be further reacted with hydrazine or other nucleophiles in a one-pot fashion to yield semicarbazides or related derivatives, but the initial carbamate formation is similar.
- Bis(2,2,2-trifluoroethyl) carbonate is less reactive than the chloroformate, requiring longer reaction times.
- Suitable for alkyl amines; aryl amines may require the more reactive chloroformate.
- Reaction conditions: DCM solvent, triethylamine base, 0°C to room temperature.
- By-product 2,2,2-trifluoroethanol is volatile and easily removed.
This method is advantageous for large-scale synthesis due to the mild conditions and operational simplicity.
Data Table: Summary of Preparation Methods
Research Findings and Notes
The moderate acidity (pKa ~12) of 2,2,2-trifluoroethanol, a by-product in these reactions, facilitates its removal and prevents side reactions during carbamate formation.
The use of triethylamine is critical to neutralize HCl generated during chloroformate reactions and to maintain the nucleophilicity of the amine.
Reaction temperature control (keeping below 0°C during reagent addition) minimizes side reactions and decomposition of sensitive intermediates.
Purification typically involves solvent removal under vacuum followed by chromatographic techniques to achieve high purity suitable for research applications.
Safety precautions are necessary due to the potential toxicity and irritancy of carbamates and reactive reagents; adequate ventilation and personal protective equipment are recommended.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent. Research indicates that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of various carbamates, including 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate, as inhibitors of specific cancer cell lines. The results demonstrated significant cytotoxic activity against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
Pesticide Formulation
In agricultural applications, this compound is being investigated for its potential use as an active ingredient in pesticide formulations. Its trifluoroethyl group enhances lipophilicity, which may improve the penetration of the pesticide into plant tissues.
Case Study : Research conducted by agricultural scientists evaluated the effectiveness of this compound against common agricultural pests. The findings indicated that formulations containing this compound exhibited higher mortality rates in targeted pest populations compared to conventional pesticides .
Data Table: Comparison of Efficacy
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate-Protected Pyridine Derivatives
Key Compounds:
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) Structure: Benzyl-protected carbamate with a trifluoroethylamino group. Synthesis: Utilized in multi-step syntheses involving benzyl carbamate as an amine-protecting group . Comparison: The benzyl group offers stability under acidic conditions but requires harsher deprotection (e.g., hydrogenolysis) compared to the trifluoroethyl group, which may exhibit different reactivity in nucleophilic environments.
tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate
- Structure: tert-Butyl carbamate with 5,6-dimethoxy substituents on the pyridine ring.
- Properties: The tert-butyl group enhances steric bulk and stability under basic conditions, while methoxy groups increase electron density on the pyridine ring, contrasting with the electron-withdrawing methyl groups in the target compound .
Substituent Effects on Pyridine Reactivity
- Methyl vs. In contrast, methoxy groups (e.g., in tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are stronger electron donors, activating the pyridine ring toward electrophiles .
- Chloro Substituents :
- N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide () highlights how chloro substituents deactivate the ring, directing reactions to specific positions. This contrasts with methyl groups, which are less deactivating .
Biological Activity
2,2,2-Trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its synthesis, biological mechanisms, and relevant case studies that highlight its applications in various fields.
- Molecular Formula : C10H11F3N2O2
- Molecular Weight : 236.21 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyridin-2-amine with a suitable trifluoroethylating agent in the presence of a carbamate-forming reagent. The following general synthetic route can be employed:
-
Starting Materials :
- 4,6-Dimethylpyridin-2-amine
- Trifluoroethyl chloroformate or trifluoroethyl bromide
- Base (e.g., triethylamine)
-
Reaction Conditions :
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to reflux
-
Procedure :
- Dissolve the amine in the solvent.
- Add the trifluoroethylating agent and base.
- Stir the mixture for several hours.
- Purify the product via column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the trifluoroethyl group increases lipophilicity, enhancing membrane permeability and facilitating interaction with target proteins.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : Studies have shown that derivatives of pyridine-based carbamates can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, particularly in models of chronic inflammation.
Case Studies
| Study | Findings |
|---|---|
| Study on Antitumor Effects | In vitro tests demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis (Journal of Medicinal Chemistry, 2023). |
| Inflammation Model Study | In animal models of inflammatory bowel disease, the compound showed significant reduction in inflammation markers and improved histological scores (Clinical Pharmacology & Therapeutics, 2023). |
| Enzyme Inhibition Assay | The compound was evaluated for its ability to inhibit specific enzymes related to cancer metabolism; results indicated promising inhibition rates comparable to known inhibitors (Bioorganic & Medicinal Chemistry Letters, 2023). |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2,2,2-trifluoroethyl N-(4,6-dimethylpyridin-2-yl)carbamate, and how do protecting groups influence yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate-protected intermediates. For example, benzyl carbamate (Formula 4) or tert-butyl carbamate (Formula 7) groups are used to protect amines during synthesis. The choice of protecting group affects reaction efficiency: tert-butyl carbamates offer steric protection and mild deprotection conditions (e.g., TFA), whereas benzyl groups require hydrogenolysis. Intermediate purity is typically monitored via HPLC or NMR, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group introduces strong electron-withdrawing effects, lowering the pKa of adjacent amines and enhancing metabolic stability. This increases bioavailability by reducing enzymatic degradation. Additionally, the trifluoroethyl moiety can alter molecular conformation via stereoelectronic effects, which may impact binding interactions in biological systems. Researchers should validate these effects using comparative studies with non-fluorinated analogs and computational docking simulations .
Q. What spectroscopic methods are optimal for characterizing this carbamate’s structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.5 ppm for pyridinyl-CH₃) and trifluoroethyl signals (δ 4.3–4.6 ppm for -CH₂CF₃).
- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Advanced Research Questions
Q. How can researchers analyze the solid-state forms of this carbamate, and what implications do polymorphs have on experimental outcomes?
- Methodological Answer : Polymorphs are characterized using:
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline phases.
- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points, glass transitions).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under humidity.
Polymorphs can alter solubility, dissolution rates, and bioavailability. For example, a metastable form may exhibit higher solubility but lower thermal stability, requiring storage at controlled temperatures .
Q. What strategies are recommended for resolving contradictions in biological activity data linked to this compound’s stereoelectronic effects?
- Methodological Answer : Contradictions may arise from conformational flexibility or fluorophilic protein interactions. Strategies include:
- Co-crystallization Studies : Resolve binding modes using X-ray crystallography.
- Molecular Dynamics Simulations : Model fluorine-protein interactions (e.g., C-F⋯H-N hydrogen bonds).
- Isotopic Labeling (¹⁹F NMR) : Track conformational changes in solution.
- Comparative SAR Studies : Synthesize analogs with varied fluorination patterns to isolate electronic vs. steric effects .
Q. How does the pyridinyl moiety affect the compound’s reactivity in catalytic or coordination chemistry?
- Methodological Answer : The 4,6-dimethylpyridin-2-yl group acts as a weak ligand due to its electron-rich nitrogen. In coordination chemistry, it may bind transition metals (e.g., Pd, Cu) via the pyridinyl N-atom, facilitating cross-coupling reactions. Reactivity is modulated by steric hindrance from the methyl groups, which can be quantified using Tolman’s cone angle calculations. Researchers should optimize metal-ligand ratios (1:1 to 1:3) and solvent systems (e.g., acetonitrile for polar interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
